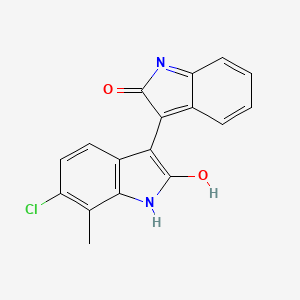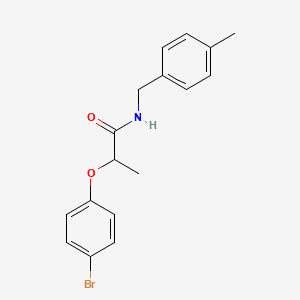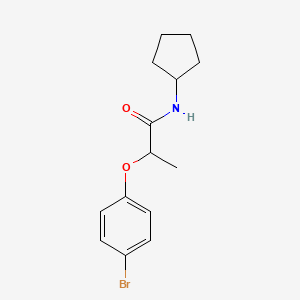![molecular formula C14H16Cl3NO2 B4112497 1-[(2,4,5-trichlorophenoxy)acetyl]azepane](/img/structure/B4112497.png)
1-[(2,4,5-trichlorophenoxy)acetyl]azepane
Descripción general
Descripción
1-[(2,4,5-trichlorophenoxy)acetyl]azepane, commonly known as Clofibric Acid, is a chemical compound that belongs to the family of phenoxy carboxylic acids. It is widely used in scientific research for its various biochemical and physiological effects. The compound has been extensively studied for its mechanism of action, synthesis methods, and potential applications in the field of medicine and biotechnology. In
Mecanismo De Acción
The mechanism of action of 1-[(2,4,5-trichlorophenoxy)acetyl]azepane involves the activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The compound binds to PPARs and induces the expression of genes involved in lipid metabolism and glucose uptake. This leads to an increase in insulin sensitivity and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-[(2,4,5-trichlorophenoxy)acetyl]azepane has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It has also been shown to decrease triglyceride levels and increase HDL cholesterol levels. The compound has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4,5-trichlorophenoxy)acetyl]azepane has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanism of action is well understood. It has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for the study of various diseases. However, the compound has some limitations. It has been shown to have off-target effects, which may complicate data interpretation. It also has low water solubility, which may limit its use in certain experiments.
Direcciones Futuras
1-[(2,4,5-trichlorophenoxy)acetyl]azepane has several future directions for research. It is a promising compound for the development of new drugs for the treatment of various diseases such as diabetes, atherosclerosis, and cancer. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential use in the regulation of lipid metabolism and the prevention of obesity. Further research is needed to explore the full potential of 1-[(2,4,5-trichlorophenoxy)acetyl]azepane in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
1-[(2,4,5-trichlorophenoxy)acetyl]azepane has been extensively used in scientific research for its various biochemical and physiological effects. It has been used as a reference compound for the development of new drugs, as well as a tool for the study of lipid metabolism and peroxisome proliferator-activated receptors (PPARs). It has been shown to induce the expression of PPARs, which are involved in the regulation of lipid metabolism and inflammation. The compound has also been studied for its potential use in the treatment of various diseases such as diabetes, atherosclerosis, and cancer.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO2/c15-10-7-12(17)13(8-11(10)16)20-9-14(19)18-5-3-1-2-4-6-18/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQNHXYAGLTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)

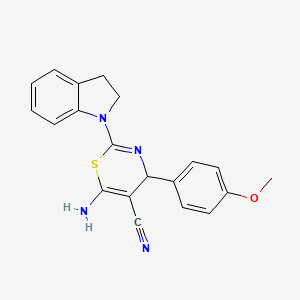
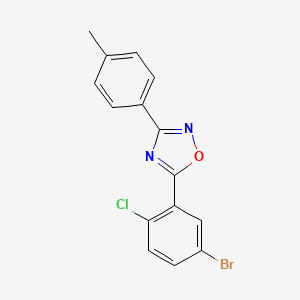
![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-chloro-5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112451.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)
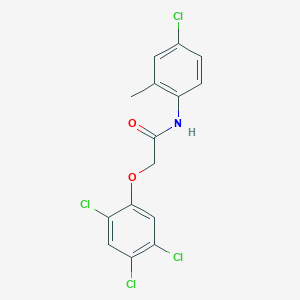
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112474.png)
